[3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-yl](trimethyl)silane
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Overview
Description
3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is a complex organic compound featuring a brominated benzodioxole moiety linked to a hexenynyl chain, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkyne Formation: The formation of the hex-5-en-1-yn-1-yl chain through a series of coupling reactions.
Silylation: The final step involves the attachment of the trimethylsilyl group to the alkyne moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory-scale preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the alkyne to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its brominated benzodioxole moiety is of interest due to its potential biological activity, including anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [6-Bromo-1,3-benzodioxole-5-yl]acetic acid
- [6-Bromo-1,3-benzodioxole-5-yl]acetamide
- [6-Bromo-1,3-benzodioxole-5-yl]propanamide
Uniqueness
The uniqueness of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane lies in its combination of a brominated benzodioxole moiety with a hexenynyl chain and a trimethylsilyl group
Properties
CAS No. |
648433-45-8 |
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Molecular Formula |
C16H19BrO2Si |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)hex-5-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C16H19BrO2Si/c1-5-6-12(7-8-20(2,3)4)13-9-15-16(10-14(13)17)19-11-18-15/h5,9-10,12H,1,6,11H2,2-4H3 |
InChI Key |
GCHWWBKTCDQKKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CC=C)C1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
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